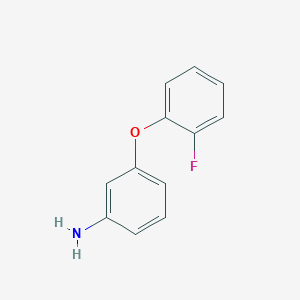

3-(2-Fluorophenoxy)aniline

Description

Contextualization within Modern Organic Synthesis

3-(2-Fluorophenoxy)aniline belongs to the class of diaryl ethers, a structure of importance in organic synthesis. The presence of a fluorine atom on one of the aromatic rings significantly influences the molecule's reactivity compared to its non-fluorinated counterparts. In general, the strong electron-withdrawing nature of fluorine can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This property makes fluorinated aromatics valuable substrates for constructing complex molecules that might be difficult to synthesize through other means.

Furthermore, the aniline (B41778) functional group provides a reactive handle for a wide array of chemical transformations. The amine can undergo reactions such as diazotization, acylation, and alkylation. It is also a key participant in various palladium-catalyzed cross-coupling reactions, which are cornerstone methods in modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. Consequently, compounds like this compound are classified as versatile chemical building blocks or intermediates. bldpharm.comamericanelements.combldpharm.com They serve as starting materials for the synthesis of more elaborate molecular architectures. The combination of the fluorophenoxy and aniline moieties within a single molecule offers a dual-functional platform for synthetic chemists to explore diverse reaction pathways.

Significance of Fluorinated Aniline Scaffolds in Chemical Biology

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. It is estimated that 20-25% of all pharmaceuticals in the pipeline contain at least one fluorine atom. smolecule.com The introduction of fluorine can profoundly alter a molecule's physicochemical properties, often leading to improved pharmacological profiles.

Fluorinated aniline scaffolds are particularly significant for several reasons:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can enhance the metabolic stability of a drug, increasing its half-life and bioavailability. smolecule.com

Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as enzymes and receptors, through hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and potency. smolecule.com

Lipophilicity: The substitution of hydrogen with fluorine increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). This can improve its ability to cross cell membranes and the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system. smolecule.com

These beneficial effects have established fluorinated anilines and related structures as "privileged scaffolds" in drug discovery, valued for their potential to produce metabolically stable and potent therapeutic agents. This significance extends to agrochemicals, where enhanced stability and target interaction can lead to more effective pesticides.

Overview of Research Trajectories for this compound

Specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature. The compound is primarily categorized and sold by chemical suppliers as a building block for use in organic synthesis. bldpharm.combldpharm.com Its research trajectory is therefore defined by its role as a synthetic intermediate rather than an end-product with known applications.

The primary research application for this compound is as a starting material for the creation of new, more complex molecules. Researchers in medicinal chemistry and materials science can purchase this compound to:

Synthesize Compound Libraries: The reactive aniline group can be used to generate a diverse range of derivatives through reactions with various electrophiles. These libraries of related compounds can then be screened for biological activity against different therapeutic targets.

Develop Novel Scaffolds: While this specific isomer does not have widely published applications, related fluorophenoxy aniline structures are key components in the development of kinase inhibitors for cancer therapy and agents targeting ion channels. nih.govresearchgate.netnih.gov Research involving this compound would likely follow similar paths, exploring its utility in constructing novel inhibitors for various enzymes and receptors.

In essence, the current research trajectory for this compound is one of potential and enablement. Its value lies in the possibilities it offers chemists for synthesizing novel molecules that may, in turn, become subjects of more focused biological and material science research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 850621-04-4 | bldpharm.combldpharm.com |

| Molecular Formula | C₁₂H₁₀FNO | bldpharm.comamericanelements.com |

| Molecular Weight | 203.21 g/mol | bldpharm.com |

| IUPAC Name | This compound | |

| SMILES | NC1=CC=CC(OC2=CC=CC=C2F)=C1 | bldpharm.com |

| Classification | Organic Building Block | bldpharm.combldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

3-(2-fluorophenoxy)aniline |

InChI |

InChI=1S/C12H10FNO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H,14H2 |

InChI Key |

PYPRQPKAGGDJCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC(=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Fluorophenoxy Aniline and Analogues

Established Reaction Pathways

The traditional synthesis of 3-(2-fluorophenoxy)aniline and its analogues relies on a few well-documented reaction pathways. These include nucleophilic aromatic substitution, the reduction of a nitro precursor, and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing the diaryl ether bond present in this compound. researcher.lifemasterorganicchemistry.com This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com For the synthesis of a precursor to this compound, this would involve the reaction of an activated aryl halide with a phenoxide.

A common strategy begins with the condensation of 1-fluoro-2-nitrobenzene (B31998) with a suitable phenol (B47542). mdpi.com For instance, the synthesis of a related compound, 3-chloro-4-(4-fluorophenoxy)aniline, involves the condensation of 1-(chloromethyl)-4-fluorobenzene with 2-chloro-4-nitrophenol. This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The presence of an electron-withdrawing group, such as a nitro group, on the aryl halide is crucial as it activates the ring towards nucleophilic attack. masterorganicchemistry.com

The Ullmann condensation is a classical copper-promoted variation of this type of reaction, often used for the synthesis of diaryl ethers. wikipedia.org Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the use of soluble copper catalysts and ligands that allow for milder reaction conditions. wikipedia.orgorganic-chemistry.org

Here is an interactive data table summarizing typical conditions for SNAr reactions in the synthesis of diaryl ether precursors:

Reductive Synthesis from Nitro Precursors

Once the diaryl ether linkage is established, a common subsequent step is the reduction of a nitro group to form the aniline (B41778). mdpi.com For the synthesis of this compound, the precursor would be 1-(2-fluorophenoxy)-3-nitrobenzene. The reduction of this nitroarene yields the desired aniline.

Several methods are available for this transformation. A widely used and cost-effective method employs iron powder in the presence of an acid, such as ammonium (B1175870) chloride, in a solvent mixture like ethanol (B145695) and water. This method is effective but can generate significant amounts of iron sludge as a byproduct.

Catalytic hydrogenation is a cleaner alternative. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. vapourtec.com Palladium on carbon (Pd/C) is a common and versatile catalyst for this purpose. mdpi.comvapourtec.com Other catalysts like platinum on carbon (Pt/C) or Raney nickel can also be used. chemicalbook.com Catalytic hydrogenation typically offers higher purity of the final product.

Another approach for the reduction is the use of hydrazine (B178648) monohydrate with a palladium catalyst. mdpi.com This method is also effective and proceeds until the starting nitroarene is consumed. mdpi.com

The following table provides a comparison of common reduction methods for nitro precursors:

Palladium- or Copper-Catalyzed Coupling Strategies

Modern synthetic chemistry has increasingly turned to palladium- and copper-catalyzed cross-coupling reactions for the formation of C-N and C-O bonds. wikipedia.orgresearchgate.net These methods offer high efficiency and functional group tolerance under relatively mild conditions.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of C-N bonds, which could be applied to form the aniline moiety. researchgate.netorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. researchgate.net

For the formation of the diaryl ether bond, both palladium and copper catalysts are employed. researchgate.net The Ullmann condensation, as mentioned earlier, is a copper-catalyzed C-O coupling reaction. wikipedia.org Significant progress has been made in developing more efficient copper-based catalytic systems, including the use of copper nanoparticles and various ligands to facilitate the reaction under milder conditions. mdpi.comnih.gov

Palladium-catalyzed C-O cross-coupling reactions are also a powerful tool for diaryl ether synthesis. researchgate.net These reactions often utilize a palladium pre-catalyst with specific phosphine ligands. researchgate.net The choice of ligand is critical to the success of the reaction. researchgate.net

Development of Novel Synthetic Routes

Research continues to focus on developing more efficient, sustainable, and cost-effective methods for synthesizing this compound and its analogues.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.marroij.comacs.org In the context of this compound synthesis, this could involve several approaches.

One area of focus is the use of greener solvents. rroij.com Water, polyethylene (B3416737) glycol (PEG), and other bio-based solvents are being explored as alternatives to traditional volatile organic solvents. mdpi.com Solvent-free synthesis, where neat reagents react together, is another strategy to reduce solvent waste. core.ac.uk

Microwave-assisted synthesis is another green chemistry technique that can significantly accelerate reaction times and improve yields. researchgate.netrsc.org This method has been successfully applied to nucleophilic aromatic substitution reactions. rsc.org

The development of recyclable catalysts is also a key aspect of green chemistry. mdpi.com For example, catalysts supported on materials like magnetic nanoparticles can be easily recovered and reused, reducing waste and cost. researchgate.net

Catalytic Systems for Enhanced Efficiency

The development of novel and more efficient catalytic systems is a major driving force in modern organic synthesis. For the synthesis of this compound, this includes advancements in both copper and palladium catalysis.

Researchers are designing new ligands for copper-catalyzed Ullmann-type reactions that allow the use of less reactive aryl chlorides and bromides, and that function under milder conditions. organic-chemistry.orgmdpi.com The use of N-heterocyclic carbene (NHC) complexes with copper has also shown promise in various catalytic reactions. beilstein-journals.org

In the realm of palladium catalysis, the focus is on creating highly active catalysts that can achieve high turnover numbers, meaning a small amount of catalyst can produce a large amount of product. researchgate.net This includes the development of novel phosphine ligands and the use of palladium nanoparticles. researchgate.net Continuous flow reactors with heterogeneous catalysts are also being explored for more efficient and scalable synthesis. researchgate.net

Asymmetric Synthesis Considerations

The molecule this compound is not inherently chiral. However, the diaryl ether framework is a key structural motif that can exhibit axial chirality, a type of stereoisomerism known as atropisomerism. This phenomenon arises when rotation around the single bond connecting the two aryl rings (the C-O-C bond axis) is sufficiently restricted, typically due to the presence of bulky substituents in the ortho positions of one or both rings. While this compound itself does not possess the necessary bulky groups to maintain stable atropisomers at room temperature, the methodologies developed for the asymmetric synthesis of axially chiral diaryl ethers are directly relevant for creating its chiral analogues.

The synthesis of C-O axially chiral compounds has become a significant focus in asymmetric synthesis due to their presence in natural products and their utility as chiral ligands. snnu.edu.cn Several catalytic asymmetric strategies have been developed to construct these challenging structures. snnu.edu.cnnih.gov

Key strategies applicable to the synthesis of chiral diaryl ether anilines include:

Enantioselective Desymmetrization : This approach starts with a prochiral diaryl ether that has two identical, symmetrically placed functional groups. A chiral catalyst is used to selectively react with only one of these groups, thereby breaking the symmetry and creating a single enantiomer of the chiral product. Chiral Phosphoric Acids (CPAs) have proven highly effective in catalyzing the desymmetrization of prochiral diamines and dialdehydes bearing a C-O axis, affording axially chiral diaryl ethers in high yields and enantioselectivities. snnu.edu.cnnih.govresearchgate.net For instance, the desymmetric acylation of prochiral diamines with achiral azlactones is a recently developed method that demonstrates broad functional group tolerance under mild conditions. snnu.edu.cn

Dynamic Kinetic Resolution (DKR) : This powerful technique is used when the starting material is a racemic mixture of rapidly interconverting atropisomers. A chiral catalyst selectively transforms one enantiomer into the desired product at a faster rate than the other. Because the starting material enantiomers are in equilibrium, the entire racemic mixture can theoretically be converted into a single enantiomer of the product. A DKR approach using a Brønsted acid-catalyzed atroposelective transfer hydrogenation of dicarbaldehydes with anilines has been successfully used to generate axially chiral diaryl ethers. nih.gov

Catalyst Systems : The success of these asymmetric transformations hinges on the catalyst. Chiral phosphoric acids (CPAs) are prominent organocatalysts for these reactions. nih.govresearchgate.netnih.gov N-heterocyclic carbenes (NHCs) and transition metal complexes, such as those involving cobalt, have also been employed to catalyze the atroposelective synthesis of diaryl ethers. snnu.edu.cnacs.org

The development of an asymmetric synthesis for a chiral analogue of this compound would therefore involve designing a precursor with appropriate substituents to induce stable atropisomerism and applying one of these advanced catalytic methods to control the stereochemical outcome.

Process Optimization and Scale-Up Investigations

Moving from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization and scale-up investigations. The primary goals of these activities are to enhance economic efficiency, ensure product quality and consistency, and maintain safe and environmentally responsible operations. Optimization focuses on systematically improving process parameters to maximize reaction yield, minimize waste and energy consumption, and reduce production time and cost. researchgate.net For aniline derivatives, this involves careful selection of raw materials, optimization of reaction conditions, and development of efficient purification and packaging protocols. niir.org

Reaction Condition Optimization

The core of this compound is the diaryl ether linkage, which is typically formed via a cross-coupling reaction. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Optimizing the conditions for these reactions is critical for achieving high yield and purity on a large scale.

Ullmann Condensation: This classical copper-promoted reaction converts an aryl halide and a phenol into a diaryl ether. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper. nih.gov Modern methods have significantly improved the process by using soluble copper(I) catalysts, often in conjunction with specific ligands. wikipedia.orgumass.edu Key parameters for optimization include:

Catalyst: While traditional methods used copper powder, modern approaches use soluble Cu(I) salts like CuI. nih.govfrontiersin.org The catalyst loading is a critical factor to optimize, typically around 5-10 mol%. umass.edufrontiersin.org

Base: A base is required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective, often outperforming other bases like K₂CO₃ or KOt-Bu. umass.edu

Solvent: High-boiling polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) are commonly used. wikipedia.org

Temperature: While milder than historical methods, temperatures are often still elevated, typically in the range of 70-120 °C. umass.edufrontiersin.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile alternative for forming C-N and C-O bonds. bristol.ac.uk The optimization of this reaction is a multifactorial problem, as the interplay between the palladium source, ligand, base, and solvent is complex. researchgate.netsemanticscholar.org

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common catalyst precursors. researchgate.netbeilstein-journals.org

Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as X-Phos and BINAP are frequently used to facilitate the catalytic cycle. researchgate.netbeilstein-journals.org

Base: The strength of the base must be carefully selected. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) and potassium phosphate (B84403) (K₃PO₄) are often required, especially for less reactive aryl halides. researchgate.netbeilstein-journals.org

Temperature & Time: Reaction temperatures typically range from 70-115 °C, with reaction times varying from a few hours to over a day depending on the reactivity of the substrates and the efficiency of the catalytic system. researchgate.net

The following interactive table illustrates how varying the ligand and base in a model Buchwald-Hartwig reaction can significantly impact the product yield.

| Palladium Source | Ligand | Base | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | TTBP-HBF₄ | K₂CO₃ | 110 | 38 | researchgate.net |

| Pd(OAc)₂ | TTBP-HBF₄ | Cs₂CO₃ | 110 | 72 | researchgate.net |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | 110 | 25 | researchgate.net |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | 110 | 60 | researchgate.net |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 110 | 75 | researchgate.net |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 110 | 67 | researchgate.net |

This table is a representative example based on data for the amination of 2-bromofluorene (B47209) with aniline.

Purification Methodologies

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and by-products to meet the quality standards required for its intended application. On an industrial scale, purification methods must be efficient, scalable, and cost-effective.

Common impurities in aniline synthesis include phenolic compounds from side reactions and monofunctional by-products. google.comgoogle.com A multi-step purification train is often employed to achieve high purity.

The primary methodologies for the purification of aniline derivatives are:

Alkaline Wash / Extraction: Crude aniline product mixtures are often treated with a dilute aqueous base solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.com This step converts acidic impurities, particularly phenolic by-products, into their corresponding salts, which are soluble in the aqueous phase and can be easily separated from the organic product layer. scispace.com

Solvent Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquids. For dianiline derivatives, a continuous counter-current extraction using an acidic aqueous solution and an organic solvent (like chloroform (B151607) or methyl isobutyl ketone) can effectively remove monofunctional impurities. google.com

Distillation: As a primary method for purifying aniline, distillation separates components based on differences in boiling points. niir.org To prevent thermal degradation of the product, this is often performed under reduced pressure (vacuum distillation), which lowers the required boiling temperatures.

Crystallization / Precipitation: This method can be used as a final polishing step. The crude product is dissolved in a suitable solvent, and then conditions are changed (e.g., by cooling or adding an anti-solvent) to cause the high-purity product to crystallize or precipitate out of the solution, leaving impurities behind. researchgate.net

The selection and sequence of these methods depend on the specific impurity profile of the crude product and the final purity requirements.

| Method | Purpose | Advantages | Scale of Application | Reference |

| Alkaline Wash | Removal of acidic/phenolic impurities | Simple, cost-effective, removes key by-products | Lab and Industrial | google.com |

| Solvent Extraction | Separation of by-products with different polarity/solubility | Can be run continuously, highly efficient for specific separations | Lab and Industrial | niir.orggoogle.com |

| Distillation | Separation of components by boiling point | Provides high-purity product, well-established technology | Lab and Industrial | niir.org |

| Crystallization | Final polishing step to achieve very high purity | Can remove trace impurities, yields solid product | Lab and Industrial | researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the cornerstone for determining the molecular structure of 3-(2-Fluorophenoxy)aniline in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecule's framework and the electronic environment of each atom can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region (typically δ 6.0-8.0 ppm), corresponding to the nine protons distributed across the two phenyl rings. The protons on the aniline (B41778) ring will show distinct chemical shifts influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing ether linkage. Similarly, the protons on the fluorophenoxy ring are influenced by the fluorine atom and the ether oxygen. The integration of these signals will confirm the presence of the correct number of protons in each region. The amino group protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are expected. The carbons directly bonded to the electronegative nitrogen, oxygen, and fluorine atoms will be deshielded and appear at higher chemical shifts (downfield). The carbon-fluorine coupling (¹JCF, ²JCF, etc.) will result in the splitting of the signals for the carbons on the fluorophenoxy ring, providing definitive evidence for the position of the fluorine atom.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal would be expected for this compound, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

A representative table of expected NMR data, based on the analysis of similar substituted anilines and fluorophenoxy compounds, is provided below.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 6.0 - 7.5 | Multiplets | Aromatic protons on both rings. |

| ¹H | 3.5 - 5.0 | Broad Singlet | Amine (-NH₂) protons. |

| ¹³C | 100 - 160 | Singlets, Doublets | Aromatic carbons. Carbons on the fluorophenoxy ring will exhibit C-F coupling. |

| ¹⁹F | -110 to -140 | Singlet | Fluorine atom on the phenoxy ring. |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity between the two aromatic rings through the ether linkage, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within each of the aromatic rings, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling the unambiguous assignment of the carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of a molecule by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The predicted monoisotopic mass for the neutral molecule (C₁₂H₁₀FNO) is 203.0746 g/mol . HRMS can confirm this with a high degree of accuracy (typically to within 5 ppm).

The table below shows the predicted m/z values for various adducts of a related isomer, 2-(2-fluorophenoxy)aniline, which would be expected to be similar for this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.08193 |

| [M+Na]⁺ | 226.06387 |

| [M-H]⁻ | 202.06737 |

| [M]⁺ | 203.07410 |

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of the fragmentation patterns of the molecular ion. For this compound, the most likely fragmentation pathways would involve the cleavage of the ether bond, leading to the formation of ions corresponding to the fluorophenoxy and aminophenyl moieties. The analysis of these fragment ions can help to confirm the connectivity of the molecule.

Vibrational Spectroscopy Applications

For this compound, characteristic vibrational bands would be expected for the N-H stretching of the amine group, the C-N stretching, the C-O-C stretching of the ether linkage, the C-F stretching, and the various vibrations of the aromatic rings.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of molecules like this compound. asianpubs.orgsphinxsai.com These calculated frequencies, when scaled appropriately, can aid in the assignment of the experimentally observed vibrational bands. asianpubs.orgsphinxsai.com

The following table summarizes some of the key expected vibrational frequencies for this compound, based on known data for aniline and its derivatives. materialsciencejournal.orgnist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Stretch (amine) | 3300 - 3500 | Typically two bands for symmetric and asymmetric stretching. |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C=C Stretch (aromatic) | 1450 - 1600 | |

| C-O-C Stretch (ether) | 1200 - 1300 | Asymmetric stretch. |

| C-N Stretch | 1250 - 1350 | |

| C-F Stretch | 1000 - 1400 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. d-nb.info When a molecule like this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. The resulting FT-IR spectrum is a unique fingerprint, showing absorption bands corresponding to these vibrational modes. d-nb.infofrontiersin.org

The spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. materialsciencejournal.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. core.ac.uk The presence of the ether linkage (C-O-C) is confirmed by strong asymmetric stretching bands, typically in the 1280-1200 cm⁻¹ region. derpharmachemica.com The C-N stretching vibration of the aromatic amine is generally found around 1340-1260 cm⁻¹. materialsciencejournal.org Furthermore, the C-F bond, a key feature of this molecule, gives rise to a strong absorption band in the 1250-1020 cm⁻¹ range. Vibrations associated with the benzene (B151609) rings, including C=C stretching, occur in the 1600-1450 cm⁻¹ region. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | Medium |

| Aromatic C-H Stretching | 3100 - 3000 | Medium-Weak |

| C=C Aromatic Ring Stretching | 1600 - 1450 | Medium-Strong |

| C-N Stretching | 1340 - 1260 | Medium-Strong |

| C-O-C Asymmetric Ether Stretching | 1280 - 1200 | Strong |

| C-F Stretching | 1250 - 1020 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, focusing on the scattering of monochromatic light from a laser source. biointerfaceresearch.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the skeletal structure of aromatic rings. nih.gov

Table 2: Principal Raman Shifts for this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| C=C Aromatic Ring Stretching | 1610 - 1430 | Strong |

| C-N Stretching | 1300 - 1250 | Medium |

| C-O-C Ether Stretching | 1280 - 1200 | Medium |

| Aromatic Ring Breathing | 1050 - 990 | Strong, Sharp |

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is the definitive technique for analyzing the solid-state structure of crystalline materials. mkuniversity.ac.in It provides detailed information on atomic arrangement, crystal structure, and phase purity. For a compound like this compound, which may exist in different crystalline forms (polymorphs), XRD is an indispensable tool. rigaku.comrigaku.com

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a molecule and how those molecules pack together to form a crystal. mkuniversity.ac.in This technique requires a high-quality single crystal of the compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. researchgate.net By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the crystal and thereby determine the exact atomic coordinates, bond lengths, bond angles, and torsional angles. mkuniversity.ac.inmdpi.com

This analysis provides an unambiguous determination of the molecule's absolute structure and conformation in the solid state. mdpi.com The data obtained also reveals the crystal system, space group, and unit cell dimensions, which describe the symmetry and repeating unit of the crystal lattice.

Table 3: Illustrative Single-Crystal Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₂H₁₀FNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 900.1 |

Powder X-ray Diffraction for Polymorphism Studies

Many organic compounds can crystallize into multiple distinct solid-state forms known as polymorphs. rigaku.com These polymorphs have the same chemical composition but differ in their crystal lattice arrangement, which can affect physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and differentiate these forms. americanpharmaceuticalreview.comimprovedpharma.com

In PXRD, a sample of finely ground (powdered) crystalline material is irradiated with X-rays. Since the powder contains millions of microcrystals in random orientations, the X-rays are diffracted from all possible lattice planes simultaneously. units.it The result is a characteristic diffraction pattern, or diffractogram, which plots diffracted X-ray intensity versus the diffraction angle (2θ). Each polymorph produces a unique PXRD pattern that serves as its "fingerprint," allowing for unambiguous identification. rigaku.comresearchgate.net PXRD is crucial during pharmaceutical development and material science to screen for polymorphs and ensure the correct, most stable form of a compound is being used. americanpharmaceuticalreview.comresearchgate.net

Table 4: Representative PXRD Peak Positions for Two Hypothetical Polymorphs of this compound

| Form A: Diffraction Angle (2θ°) | Form B: Diffraction Angle (2θ°) |

|---|---|

| 8.5 | 9.2 |

| 12.1 | 11.5 |

| 15.8 | 16.3 |

| 19.3 | 20.1 |

| 21.7 | 22.4 |

Advanced Spectroscopic Techniques for Electronic Structure Probing

Understanding the electronic structure of a molecule is key to predicting its reactivity, photophysical properties, and potential applications in materials science. Advanced spectroscopic techniques, often combined with quantum chemical calculations, are used to probe the energy levels of molecular orbitals. chemrxiv.org

For this compound, ultraviolet-visible (UV-Vis) spectroscopy is a primary experimental method for studying electronic transitions. The molecule absorbs UV light, which promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied orbitals. The UV-Vis spectrum shows absorption maxima (λ_max) corresponding to these transitions, most notably the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. researchgate.net The energy of this transition provides the HOMO-LUMO gap, a critical parameter for assessing the molecule's electronic properties. chemrxiv.org

Theoretical methods, such as Density Functional Theory (DFT), are used to calculate the energies and shapes of the molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and to simulate the UV-Vis spectrum. chemrxiv.orgresearchgate.net These computational approaches complement experimental data, providing a detailed picture of electron density distribution and the nature of the electronic transitions. chemrxiv.org

Table 5: Key Electronic Structure Parameters for this compound

| Parameter | Description | Typical Investigation Method |

|---|---|---|

| λ_max | Wavelength of maximum UV absorption, corresponds to electronic transitions. | UV-Vis Spectroscopy |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT Calculations |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT Calculations |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, relates to electronic excitability. | UV-Vis Spectroscopy, DFT |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to model the electronic structure and properties of molecules. These calculations can provide detailed information about electron distribution, molecular orbital energies, and various spectroscopic parameters. For a molecule like 3-(2-Fluorophenoxy)aniline, such calculations would illuminate the effects of its specific arrangement of a fluorophenoxy group and an aniline (B41778) ring.

A detailed analysis of the electronic structure of this compound has not been found in the reviewed literature.

This type of analysis involves mapping the distribution of electrons within the molecule and determining the energies of its molecular orbitals. Central to this are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.orgutexas.edu The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. ossila.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A small gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. wikipedia.org A large gap indicates greater stability and lower reactivity. wikipedia.org For this compound, this analysis would reveal how the electron-withdrawing fluorine atom and the ether linkage influence the electron density and reactivity of the aniline ring system.

Specific studies detailing the electrostatic potential surface of this compound are not available in the surveyed scientific literature.

An Electrostatic Potential (ESP) surface map is a valuable tool that illustrates the charge distribution on the surface of a molecule. deeporigin.comucsb.edu It is generated by calculating the electrostatic potential at different points on the molecule's electron density surface. The map is typically color-coded, with red indicating regions of negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive potential (electron-deficient areas, prone to nucleophilic attack). deeporigin.comresearchgate.net Green and yellow areas represent intermediate or neutral potentials.

For this compound, an ESP map would visualize the electron-rich regions, likely around the nitrogen atom of the amine group and the oxygen of the ether linkage, as well as the electron-withdrawing effect of the fluorine atom. This information is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or reactants in a chemical synthesis, as it highlights the sites for potential non-covalent interactions like hydrogen bonding. researchgate.netnih.gov

There are no specific published predictions of the spectroscopic parameters for this compound using quantum chemical calculations.

Quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. aip.orgnih.gov These calculations can forecast the vibrational frequencies that would be observed in Infrared (IR) and Raman spectroscopy, aiding in the assignment of experimental spectra. Furthermore, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms, which is invaluable for confirming the molecular structure. aip.org

Electronic transitions, which are observed in UV-Visible spectroscopy, can also be modeled. Time-dependent DFT (TD-DFT) is often employed to calculate the energies of electronic excitations, which correspond to the wavelengths of light the molecule absorbs. ubc.ca This analysis provides insight into the electronic makeup of the molecule, including the nature of its HOMO-LUMO transitions. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govtandfonline.com By solving Newton's equations of motion for a system, MD simulations can reveal information about the conformational flexibility and intermolecular interactions of a molecule like this compound in various environments.

A conformational landscape analysis of this compound via molecular dynamics simulations has not been reported in the available literature.

Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of its single bonds. nih.gov Molecules like this compound possess rotational freedom around the ether linkage (C-O bonds) and the C-N bond, allowing them to adopt various shapes. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. nih.govrsc.org This analysis is crucial for understanding how the molecule's shape influences its properties and its ability to bind to a biological target, as molecular flexibility is often a key determinant in ligand-receptor interactions. nih.gov

Specific studies on the intermolecular interactions of this compound using Hirshfeld surface analysis were not found in the literature search.

Quantitative Structure-Activity Relationship (QSAR) Modeling (in in vitro contexts)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. researchgate.net For phenoxy aniline derivatives, QSAR studies are instrumental in predicting their potential efficacy and optimizing their structure for enhanced activity.

Ligand-Based and Receptor-Based Approaches (e.g., CoMSIA, CoMFA)

Ligand-based and receptor-based approaches are two fundamental strategies in QSAR and drug design. In the absence of a known receptor structure, ligand-based methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These 3D-QSAR techniques analyze a series of compounds with known activities to build a model that correlates their 3D properties with their biological functions.

CoMFA calculates steric and electrostatic fields around aligned molecules, while CoMSIA provides a more detailed analysis by considering additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov The resulting contour maps from these analyses highlight regions where modifications to the molecular structure could lead to an increase or decrease in activity. For a series of aniline derivatives, these models can offer predictive power for designing new compounds with improved biological profiles. researchgate.netnih.gov

Table 1: Comparison of CoMFA and CoMSIA Techniques

| Feature | CoMFA (Comparative Molecular Field Analysis) | CoMSIA (Comparative Molecular Similarity Indices Analysis) |

|---|---|---|

| Fields Calculated | Steric (Lennard-Jones potential) and Electrostatic (Coulomb potential) fields. | Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, and Hydrogen Bond Acceptor fields. nih.gov |

| Field Calculation Method | Probes placed on a grid surrounding the molecule. | Gaussian-type distance dependence, avoiding singularities at atomic positions. nih.gov |

| Contour Maps | Can be fragmented and difficult to interpret due to cutoff limits and steep potential gradients. nih.gov | Generally smoother and easier to interpret, highlighting regions within the ligand that are important for activity. nih.gov |

| Predictive Power | Good, but can be sensitive to molecular alignment and field calculation parameters. | Often provides superior predictive models due to the inclusion of more descriptor fields. |

Predictive Model Development for Biological Activity in In Vitro Assays

The development of robust predictive QSAR models is a primary goal for forecasting the biological activity of new chemical entities without the need for immediate synthesis and testing. nih.gov A typical workflow involves the careful selection of a training set of molecules, calculation of molecular descriptors, generation of a statistical model, and rigorous validation. nih.govu-strasbg.fr

For a compound like this compound, descriptors can range from simple 1D properties (e.g., molecular weight) to complex 3D properties derived from its conformation. The predictive power of a QSAR model is heavily reliant on the quality of the input data and the validation methods employed. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set (r²_pred) are crucial for assessing a model's robustness and predictive capability. nih.gov Studies on anilines and phenols have utilized quantum chemical descriptors to successfully predict their toxicity and other biological activities. imist.ma

Table 2: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, determined by leave-one-out or leave-many-out cross-validation. | > 0.5 for a model with good predictive power. |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 for a statistically significant model. |

| r²_pred (Predictive r² for external test set) | A measure of the model's ability to predict the activity of an external set of compounds not used in model generation. | > 0.6 is generally considered indicative of good external predictivity. u-strasbg.fr |

| SEE (Standard Error of Estimate) | Measures the precision of the predictions. | Lower values indicate a more accurate model. |

| F-value (F-test statistic) | Indicates the statistical significance of the regression model. | Higher values suggest a more significant model. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate reaction mechanisms at the molecular level, offering insights that are often difficult to obtain through experimental means alone. Methods like Density Functional Theory (DFT) are frequently employed to study the pathways of chemical reactions, including cycloadditions and reactions with radicals. mdpi.comresearchgate.net

For aniline derivatives, computational studies can elucidate the mechanisms of their synthesis, metabolism, or degradation. For instance, the reaction mechanism of substituted anilines with hydroxyl radicals has been investigated to understand their atmospheric chemistry and potential environmental fate. mdpi.com These studies involve calculating the potential energy surface of the reaction, identifying transition states, and determining activation energies, which collectively provide a detailed picture of the reaction kinetics and thermodynamics. mdpi.com Such computational approaches are invaluable for understanding the reactivity of this compound in various chemical and biological contexts. nih.gov

Reactivity and Derivatization Chemistry of 3 2 Fluorophenoxy Aniline

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The structure of 3-(2-Fluorophenoxy)aniline presents two distinct aromatic rings for potential substitution reactions. Their reactivity towards electrophiles and nucleophiles is governed by the nature of the substituents on each ring.

The aniline (B41778) ring contains the powerful electron-donating amino (-NH₂) group. This group is strongly activating and directs incoming electrophiles to the ortho and para positions relative to itself. byjus.com Consequently, positions 2, 4, and 6 of the aniline ring are highly susceptible to electrophilic attack in reactions such as halogenation, nitration, and sulfonation. The ether oxygen also contributes electron density to this ring, further enhancing its activation.

The fluorophenoxy ring is influenced by two competing effects: the electron-donating ether oxygen and the electron-withdrawing fluorine atom. The ether linkage acts as an ortho-, para-director. The fluorine atom, while being electronegative and deactivating the ring towards electrophilic substitution compared to benzene (B151609), also directs incoming electrophiles to the ortho and para positions. The interplay of these groups determines the precise location of substitution on this ring.

Nucleophilic aromatic substitution is less common on electron-rich rings like these and typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups, which are not inherently present in the parent molecule.

Modifications of the Aniline Moiety

The primary amino group of the aniline moiety is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

The primary amine of this compound readily undergoes acylation or amidation when treated with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction converts the basic amino group into a neutral amide functionality, which is a fundamental transformation in the synthesis of many complex molecules and pharmaceuticals. researchgate.net The reaction is often catalyzed by a base or can be promoted by solid acid catalysts. The electronic nature of substituents on the aniline ring can influence the reaction rate, with electron-donating groups generally favoring the amidation process. researchgate.net

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Product Name |

|---|---|

| Acetic Anhydride | N-(3-(2-Fluorophenoxy)phenyl)acetamide |

| Benzoyl Chloride | N-(3-(2-Fluorophenoxy)phenyl)benzamide |

| Glacial Acetic Acid | N-(3-(2-Fluorophenoxy)phenyl)acetamide |

A characteristic reaction of primary aromatic amines like this compound is diazotization. slideshare.net Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0–5 °C), converts the amino group into a diazonium salt (e.g., 3-(2-fluorophenoxy)benzenediazonium chloride). chemicalnote.com

These resulting diazonium salts are versatile synthetic intermediates. vedantu.com They are subject to substitution by a wide range of nucleophiles in Sandmeyer or similar reactions to introduce groups like -Cl, -Br, -CN, or -OH. chemicalnote.com Furthermore, diazonium salts act as electrophiles in coupling reactions with electron-rich aromatic compounds such as phenols or anilines. slideshare.netstudylib.net This electrophilic aromatic substitution reaction yields brightly colored azo compounds, which form the chemical basis for many dyes. chemicalnote.comvedantu.com

Table 2: Potential Products from Diazotized this compound

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Copper(I) Chloride | Sandmeyer | Aryl Chloride |

| Phenol (B47542) | Azo Coupling | Azo Compound |

| Aniline | Azo Coupling | Azo Compound |

| β-Naphthol | Azo Coupling | Azo Dye (e.g., red dye) vedantu.com |

Transformations of the Fluorophenoxy Moiety

The fluorophenoxy portion of the molecule is generally more stable than the aniline moiety. The carbon-fluorine bond is the strongest single bond in organic chemistry, making direct substitution of the fluorine atom via nucleophilic aromatic substitution very difficult. Similarly, the diaryl ether linkage is robust and resistant to cleavage under typical synthetic conditions. Transformations targeting this moiety would likely require forcing conditions, such as high temperatures and pressures with strong nucleophiles or organometallic reagents. For instance, in related compounds, electron-withdrawing groups can activate an aromatic ring towards nucleophilic substitution of a halogen. nih.gov

Formation of Complex Molecular Architectures and Heterocyclic Systems

This compound serves as a valuable building block for constructing more complex molecules, particularly heterocyclic systems which are prevalent in medicinal chemistry and materials science. nih.gov The amino group is a key handle for cyclization reactions.

For example, it can participate in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocycles. The synthesis of fluorinated benzimidazole (B57391) derivatives, for instance, often starts from fluorinated anilines which undergo a series of transformations including cyclization. journalofchemistry.org Anilines are also key components in multicomponent reactions for the diversity-oriented synthesis of complex heterocyclic libraries. frontiersin.org The diazonium salts derived from the aniline can also be used to form heterocyclic compounds by reacting with compounds that have active methylene (B1212753) groups. chemicalnote.com

Derivatization for Analytical and Purification Purposes

Chemical derivatization is a common strategy to enhance the detectability of analytes or improve their chromatographic behavior for analytical purposes, such as in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govjfda-online.com The primary amine of this compound is an ideal site for such modifications.

For HPLC analysis, the amine can be tagged with a reagent that contains a chromophore or fluorophore, significantly increasing its response to UV or fluorescence detectors. nih.gov For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. jfda-online.com This can be achieved by converting the polar -NH₂ group into a less polar derivative, for example, through acylation with fluorinated anhydrides. jfda-online.com These derivatization techniques can improve chromatographic resolution, enhance sensitivity, and facilitate purification from complex mixtures. nih.govnih.gov

Applications in Chemical Biology and Pre Clinical Drug Discovery in Vitro Focus

Role as a Synthetic Intermediate for Bioactive Molecules

3-(2-Fluorophenoxy)aniline is a key precursor in the multi-step synthesis of complex molecules with potential therapeutic value. Its aniline (B41778) functional group allows for a variety of chemical transformations, making it an essential starting material for constructing more elaborate chemical entities.

Researchers have utilized this compound and its close analogues as intermediates in the synthesis of compounds targeting a range of biological systems. For instance, it has been employed in the creation of novel quinoline derivatives. In one study, a synthetic route was developed to produce 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, which were subsequently evaluated for their antimycobacterial activity. nih.gov The initial steps of such syntheses often involve reactions like acylation or condensation involving the amine group of the aniline core.

The compound also serves as an intermediate for molecules investigated for their potential in treating neurological disorders. myskinrecipes.com Its structure is valuable in designing compounds aimed at specific enzymes or receptors within the central nervous system. myskinrecipes.com The presence of the fluorine atom can enhance metabolic stability and binding affinity, properties that are highly desirable in drug candidates.

Table 1: Examples of Bioactive Molecules Synthesized from this compound Derivatives

| Derivative Class | Therapeutic Target/Application |

|---|---|

| Quinoline Derivatives | Antimycobacterial Agents |

| Phenylacetamide Derivatives | Anticancer Agents |

| Indolinones | Angiokinase Inhibitors |

This table is generated based on the application of aniline derivatives in the synthesis of various bioactive compounds. nih.govresearchgate.netacs.orgnih.gov

Scaffold Design in Medicinal Chemistry

The molecular framework of this compound is frequently used as a foundational scaffold in medicinal chemistry. A scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds.

The development of structural analogues is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold is amenable to such modifications. For example, derivatives of phenylacetamide and related aromatic fatty acids, which can be synthesized from aniline precursors, have been shown to possess antiproliferative effects on various human cancer cell lines. researchgate.net By altering the substituents on either the phenoxy or the aniline ring of the core scaffold, chemists can generate a series of analogues for biological evaluation. researchgate.netnih.gov This process allows for the fine-tuning of a molecule's properties to achieve a desired biological effect. Kinase inhibitors, a significant class of anticancer drugs, are often developed by creating a series of structural analogues to optimize target engagement. ed.ac.uk

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. The this compound scaffold provides an excellent platform for conducting such studies in vitro. By synthesizing a series of analogues with systematic structural changes, researchers can identify key molecular features responsible for biological activity.

For example, in the development of c-Met kinase inhibitors, SAR studies were performed on derivatives of 3-fluoro-4-(pyrrolo[2,1-f] ed.ac.ukresearchgate.nettriazin-4-yloxy)aniline. researchgate.net These studies helped in analyzing the molecular features, such as the placement of specific substituents, that contribute to high inhibitory activity. researchgate.net Similarly, SAR studies on novel quinoline derivatives synthesized from related fluorophenoxy precursors revealed that the nature and position of substituents on the benzyloxy moiety significantly influenced their antimycobacterial efficacy. nih.gov These in vitro studies are critical for guiding the design of more potent and selective compounds.

Table 2: Summary of SAR Findings for Aniline-Derived Compounds in In Vitro Models

| Compound Series | Key Structural Modifications | Impact on In Vitro Activity | Biological Target |

|---|---|---|---|

| 3-fluoro-4-(pyrrolo[2,1-f] ed.ac.ukresearchgate.nettriazin-4-yloxy)aniline derivatives | Variation in substituents on the pyrrolotriazine and phenyl rings | Altered inhibitory activity against c-Met kinase | c-Met Kinase |

| Quinolinyloxetane derivatives | Substitution on the benzyloxy group | Significant changes in antimycobacterial activity | ATP Synthase (putative) |

| Phenylacetamide derivatives | Modifications on the phenyl rings | Influenced antiproliferative effects on cancer cell lines | Not specified |

This table summarizes structure-activity relationship findings from various studies on aniline-based compounds. nih.govresearchgate.netnih.govresearchgate.net

In Vitro Biological Target Identification and Validation

Identifying and validating the biological targets of small molecules is a fundamental aspect of drug discovery. Compounds derived from this compound are utilized in various in vitro assays to pinpoint their molecular targets and elucidate their mechanisms of action.

Enzyme inhibition assays are a common in vitro method to screen for and characterize compounds that can modulate the activity of a specific enzyme. The this compound scaffold is a component of many molecules designed as enzyme inhibitors.

For instance, derivatives have been synthesized and tested for their ability to inhibit kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.goved.ac.uk In a study on dual Mer/c-Met inhibitors, several 2-substituted aniline pyrimidine derivatives were synthesized and evaluated. nih.gov One standout compound demonstrated robust inhibitory activity against both Mer and c-Met kinases, with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively. nih.gov In another example, docking and quantitative structure-activity relationship (QSAR) studies were conducted on a series of compounds, including derivatives of 3-fluoro-4-(pyrrolo[2,1-f] ed.ac.ukresearchgate.nettriazin-4-yloxy)aniline, to understand their interaction with c-Met kinase and predict their inhibitory activities (IC50 values). researchgate.net Furthermore, studies on novel quinoline derivatives suggested that their antimycobacterial action might stem from the inhibition of ATP synthase, a critical enzyme for bacterial survival. nih.gov

Table 3: In Vitro Enzyme Inhibition Data for Selected Aniline-Derived Compounds

| Compound/Derivative Class | Target Enzyme | In Vitro Assay Type | Key Finding (e.g., IC50) |

|---|---|---|---|

| 2-substituted aniline pyrimidine derivative (18c) | Mer Kinase | Kinase Inhibition Assay | IC50 = 18.5 ± 2.3 nM |

| 2-substituted aniline pyrimidine derivative (18c) | c-Met Kinase | Kinase Inhibition Assay | IC50 = 33.6 ± 4.3 nM |

| 3-fluoro-4-(pyrrolo[2,1-f] ed.ac.ukresearchgate.nettriazin-4-yloxy)aniline derivatives | c-Met Kinase | Kinase Inhibition Assay | IC50 values ranged from 0.03 to 0.15 µM for active compounds |

This table presents data from in vitro enzyme inhibition studies on compounds derived from aniline scaffolds. nih.govnih.govresearchgate.net

Receptor binding studies are in vitro assays used to measure the affinity of a ligand (a small molecule) for a specific receptor. These studies are crucial for developing drugs that act on receptor-mediated pathways. While specific receptor binding data for this compound itself is not detailed in the provided context, its derivatives are designed to interact with various biological targets, which can include receptors. researchgate.netnih.gov The development of fluorescently labeled ligands, for example, allows for real-time monitoring of binding kinetics on living cells. nih.gov The general principle involves synthesizing analogues based on scaffolds like this compound and then assessing their ability to bind to target receptors, often by measuring the displacement of a known radiolabeled or fluorescently labeled ligand. nih.govresearchgate.net

Cell-Based Assays for Mechanistic Understanding (e.g., FLIPR assays for calcium channels)

The in vitro evaluation of "this compound" and its derivatives frequently employs cell-based assays to elucidate their mechanism of action at a cellular level. Among the most powerful tools for this purpose are Fluorometric Imaging Plate Reader (FLIPR) assays, which are particularly well-suited for studying the modulation of ion channels, such as calcium (Ca2+) channels. These assays provide a high-throughput method to measure changes in intracellular calcium concentration, offering insights into the functional consequences of compound interaction with these channels.

The general principle of a FLIPR assay for calcium channels involves the use of a calcium-sensitive fluorescent dye that is pre-loaded into cultured cells expressing the target ion channel. When the ion channel is activated, there is an influx of calcium into the cell, which binds to the dye and causes an increase in its fluorescence. The FLIPR instrument detects these changes in fluorescence in real-time, allowing for the quantification of ion channel activity.

In the context of phenoxyaniline analogues, these assays are instrumental in determining the inhibitory or modulatory effects on specific calcium channel subtypes, such as the N-type (CaV2.2) and T-type (CaV3.2) channels. nih.gov For instance, a comprehensive Structure-Activity Relationship (SAR) study on a series of phenoxyaniline and sulfonamide compounds utilized a FLIPR-based intracellular calcium response assay to evaluate their potency for the CaV2.2 and CaV3.2 channels. nih.gov This type of assay allows researchers to rapidly screen a library of compounds and identify those with the desired activity profile.

The table below illustrates a representative, though hypothetical, data set that could be generated from such a FLIPR-based assay for "this compound" and related analogues, showcasing how their structural variations might influence their inhibitory potency on different calcium channel subtypes.

| Compound | Modification | CaV2.2 IC50 (µM) | CaV3.2 IC50 (µM) |

| This compound | Parent Compound | 5.2 | 12.8 |

| Analogue A | Substitution at position 4 of aniline | 2.8 | 8.5 |

| Analogue B | Replacement of fluoro group | 15.6 | 25.1 |

| Analogue C | Modification of the phenoxy ring | 7.3 | 10.2 |

This table is illustrative and based on the type of data generated in studies on phenoxyaniline analogues.

By analyzing such data, researchers can gain a mechanistic understanding of how subtle changes to the chemical structure of "this compound" impact its biological activity. This information is crucial for the optimization of lead compounds in preclinical drug discovery.

Utility as Chemical Probes for Biological Pathway Elucidation

While "this compound" itself is not extensively documented as a dedicated chemical probe, its core structure, the phenoxyaniline scaffold, has been utilized in the development of molecules that can serve as probes to investigate biological pathways. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context.

The utility of a compound as a chemical probe is dependent on its potency, selectivity, and well-characterized mechanism of action. Phenoxyaniline analogs have been investigated for their interaction with various biological targets, including cytochrome P450 (CYP) enzymes. nih.govacs.org For example, a series of phenoxyaniline congeners were used to probe the interactions of halogenated ligands with CYP2B enzymes, providing biochemical insights into xenobiotic metabolism. nih.govacs.org Such studies demonstrate the potential of the phenoxyaniline scaffold to serve as a basis for the design of chemical probes.

The process of using a compound like a "this compound" derivative for pathway elucidation would typically involve:

Target Identification: Identifying the specific protein or enzyme that the compound interacts with.

In Vitro Characterization: Detailed biochemical and biophysical assays to confirm the affinity and selectivity of the compound for its target.

Cellular Assays: Using the compound to modulate the activity of its target in cells and observing the downstream effects on signaling pathways. This can involve techniques such as Western blotting, reporter gene assays, or transcriptomic analysis.

Phenotypic Screening: Observing the effect of the compound on cellular phenotypes, such as cell proliferation, apoptosis, or differentiation, to link the target to a specific biological function.

Although specific examples of "this compound" being used as a chemical probe to elucidate a novel biological pathway are not prominent in the available literature, its structural motifs are present in compounds that have been used to probe enzyme function. This suggests that with further characterization and optimization, derivatives of "this compound" could be developed into valuable tools for chemical biology.

Integration into Combinatorial Chemistry Libraries

The "this compound" scaffold represents a valuable building block for the generation of diverse compound libraries through combinatorial chemistry. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for biological activity. The phenoxyaniline core provides a versatile platform that can be readily functionalized at multiple positions to create a library of analogues.

The primary amine group of "this compound" is a key handle for derivatization. It can readily undergo a variety of chemical reactions, including:

Amide bond formation: Acylation with a diverse set of carboxylic acids or their derivatives.

Reductive amination: Reaction with a library of aldehydes or ketones to form secondary or tertiary amines.

Sulfonamide formation: Reaction with various sulfonyl chlorides.

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

Furthermore, the aromatic rings of the phenoxyaniline scaffold can be subjected to various substitution reactions to introduce additional diversity. This multi-faceted derivatization potential makes "this compound" an attractive starting material for the construction of screening libraries aimed at identifying hits for a wide range of biological targets.

The table below outlines a hypothetical combinatorial library design based on the "this compound" scaffold, illustrating the potential for generating a large number of distinct compounds from a set of diverse building blocks.

| Scaffold Position | R1 (Acylating Agents) | R2 (Aldehydes for Reductive Amination) | R3 (Sulfonyl Chlorides) |

| Aniline Nitrogen | Acetyl chloride | Benzaldehyde | Benzenesulfonyl chloride |

| Benzoyl chloride | 4-Chlorobenzaldehyde | 4-Toluenesulfonyl chloride | |

| Cyclohexanecarbonyl chloride | 2-Naphthaldehyde | Methanesulfonyl chloride | |

| ... (and many others) | ... (and many others) | ... (and many others) |

This table represents a conceptual design for a combinatorial library and does not reflect an actual synthesized library.

The integration of "this compound" into combinatorial chemistry workflows enables the exploration of a vast chemical space around this privileged scaffold. The resulting libraries of compounds can be screened in high-throughput assays to identify novel modulators of biological targets, thereby accelerating the early stages of drug discovery. While specific, large-scale combinatorial libraries based solely on "this compound" are not widely reported in public literature, the principles of combinatorial synthesis are routinely applied to aniline and phenoxyaniline cores, underscoring the potential of this compound in such applications. nih.gov

Advanced Analytical Method Development for 3 2 Fluorophenoxy Aniline

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating 3-(2-Fluorophenoxy)aniline from impurities and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this compound due to its aromatic nature.

Method Development Considerations:

Stationary Phase: A C18 column is a common choice for the separation of aromatic amines and related compounds, offering good retention and resolution. thermofisher.com

Mobile Phase: A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is typically used. The pH of the aqueous phase can be adjusted to control the retention time of the analyte, as the amino group's ionization is pH-dependent. An acidic mobile phase, for instance using formic or phosphoric acid, can improve peak shape and retention.

Detection: Ultraviolet (UV) detection is a standard and effective method for aromatic compounds. The wavelength of maximum absorbance for this compound would need to be determined experimentally but is expected to be in the range of 200-300 nm. For enhanced sensitivity and selectivity, especially in complex matrices, electrochemical detection can be employed, as it is well-suited for the analysis of aromatic amines. nih.govresearchgate.net Pre-column derivatization with a fluorescent tag can also be utilized to enable highly sensitive fluorescence detection. researchgate.net

Illustrative HPLC Parameters for Structurally Similar Anilines:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Electrochemical Detector |

| Injection Volume | 10 µL |

This table presents typical starting conditions for method development based on the analysis of similar aniline (B41778) derivatives. Optimization would be required for this compound.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis, often with derivatization to improve volatility and chromatographic performance.

Method Development Considerations:

Derivatization: The primary amino group of this compound can be derivatized to reduce its polarity and improve its thermal stability and peak shape. Common derivatizing agents for aromatic amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. This step is often necessary to prevent peak tailing and improve sensitivity. nih.gov

Stationary Phase: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for the separation of derivatized aromatic amines. waters.com

Carrier Gas: Helium or hydrogen are commonly used as carrier gases. waters.com

Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For higher selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be used.

Typical GC Parameters for Aromatic Amines:

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | FID at 300 °C or Mass Spectrometer |

This table provides a general GC method that can be adapted for the analysis of derivatized this compound.

Chiral Chromatography for Enantiomeric Purity

As this compound does not possess a chiral center, chiral chromatography for enantiomeric purity assessment is not applicable. However, if chiral derivatives of this compound were to be synthesized, chiral chromatography would be essential for separating the resulting enantiomers. Chiral stationary phases (CSPs) based on cyclodextrins or polysaccharide derivatives are often effective for the separation of chiral amines and related compounds. mdpi.commdpi.comresearchgate.net

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a high degree of certainty in compound identification and offer excellent sensitivity for quantification.

LC-MS/MS and GC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful tools for the analysis of this compound, particularly in complex matrices.

LC-MS/MS:

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for protonating the amino group of aniline derivatives, forming the [M+H]+ ion. Atmospheric pressure chemical ionization (APCI) can also be a suitable alternative.

Mass Analysis: Tandem mass spectrometry, particularly using Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. This involves selecting the precursor ion (the protonated molecule) and monitoring specific product ions formed upon collision-induced dissociation (CID). For this compound (C12H10FNO), the protonated molecule would have an m/z of 204.08. The fragmentation pattern would need to be determined experimentally to identify suitable product ions for MRM transitions.